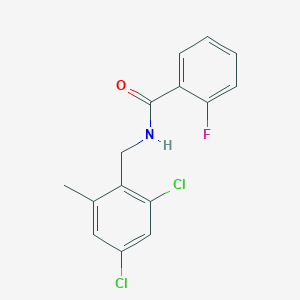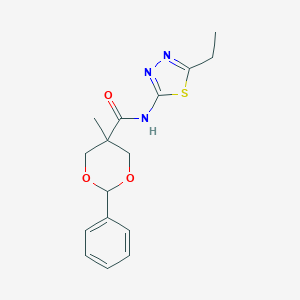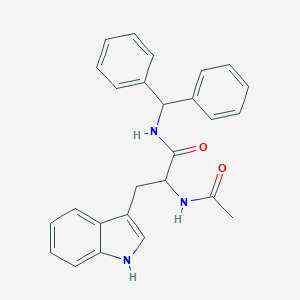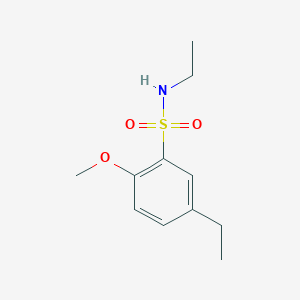
(5-Bromo-2-thienyl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2-thienyl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C12H9BrOS . Its average mass is 281.168 Da and its monoisotopic mass is 279.955750 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromothiophene ring and a methylphenyl ring connected by a carbonyl group . The exact structure can be represented by the InChI string:InChI=1S/C12H9BrOS/c1-8-2-4-9 (5-3-8)12 (14)10-6-7-11 (13)15-10/h2-7H,1H3 . Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3 and a boiling point of 392.3±32.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 45.3 Ų and a XLogP3-AA value of 4.7 , indicating its lipophilicity.Scientific Research Applications
5-Bromo-2-thienyl-4-methylphenylmethanone has been used in a variety of scientific research applications, including in vivo and in vitro experiments. In vivo experiments use the compound to study the effects of a drug on a living organism, while in vitro experiments use the compound to study the effects of a drug on cells in a laboratory setting.
In Vivo
In vivo experiments using 5-Bromo-2-thienyl-4-methylphenylmethanone have been used to study the effects of drugs on a variety of conditions, including cancer, inflammation, and cardiovascular disease. For example, the compound has been used to study the effects of drugs on the growth of cancer cells in mice.
In Vitro
In vitro experiments using 5-Bromo-2-thienyl-4-methylphenylmethanone have been used to study the effects of drugs on cells in a laboratory setting. For example, the compound has been used to study the effects of drugs on the growth of cancer cells in a petri dish.
Mechanism of Action
- Thiazoles, including this compound, are known to exhibit various activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution can occur at the C-2 atom .
- Thiazoles are found in biologically active compounds like antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics .
- Absorption: The compound’s solubility and lipophilicity influence its absorption. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Biological Activity
The biological activity of 5-Bromo-2-thienyl-4-methylphenylmethanone is not fully understood. However, it is believed that the compound has anti-inflammatory, anti-cancer, and anti-microbial properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-thienyl-4-methylphenylmethanone are not fully understood. However, it is believed that the compound has an effect on a variety of biochemical and physiological processes, including cell growth, cell differentiation, and gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-2-thienyl-4-methylphenylmethanone in laboratory experiments include its solubility in organic solvents, its versatility as a reagent, and its ability to bind to certain receptors in cells. The limitations of using the compound in laboratory experiments include its potential toxicity and its limited availability.
Future Directions
The future directions for 5-Bromo-2-thienyl-4-methylphenylmethanone research include further investigation into its mechanism of action, its biological activity, its biochemical and physiological effects, and its pharmacodynamics. Additionally, further research should be conducted into the compound’s potential toxicity and its availability. Additionally, further research should be conducted into the potential applications of the compound in drug development, as well as its potential for use in other scientific research applications.
Synthesis Methods
5-Bromo-2-thienyl-4-methylphenylmethanone can be synthesized from 4-methylphenylmagnesium bromide and 2-thienylchloride. First, the 4-methylphenylmagnesium bromide is reacted with 2-thienylchloride in the presence of a base such as sodium hydroxide. This reaction produces a thiophene-substituted Grignard reagent. The Grignard reagent is then treated with bromine to form 5-bromo-2-thienyl-4-methylphenylmethanone.
properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUQOSHVWCWTMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylsulfanyl)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzenesulfonamide](/img/structure/B496593.png)
![N-[2-(2-chlorophenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B496595.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B496596.png)
![2-[(1-allyl-1H-tetraazol-5-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B496597.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B496601.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B496604.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B496605.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496608.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B496611.png)


![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B496616.png)